molecular formula C18H19FN4O2 B11451573 Ethyl 8-(4-fluorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Ethyl 8-(4-fluorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B11451573
M. Wt: 342.4 g/mol
InChI Key: CMMIGTJQXPMNIV-UHFFFAOYSA-N
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Description

Ethyl 8-(4-fluorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound featuring a pyrazolo-triazine core with distinct substituents: a 4-fluorophenyl group at position 8, a methyl group at position 7, and a propyl chain at position 3. The fluorine atom enhances electronegativity and metabolic stability, while the propyl group contributes to lipophilicity.

Properties

Molecular Formula

C18H19FN4O2

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 8-(4-fluorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C18H19FN4O2/c1-4-6-14-16(18(24)25-5-2)20-21-17-15(11(3)22-23(14)17)12-7-9-13(19)10-8-12/h7-10H,4-6H2,1-3H3

InChI Key

CMMIGTJQXPMNIV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(4-fluorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate aldehydes with ammonium iodide (NH4I) as the nitrogen source, catalyzed by iron (Fe) under air atmosphere . This method is atom-efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(4-fluorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 8-(4-fluorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 8-(4-fluorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on substituent variations, which influence physicochemical properties, bioactivity, and applications. Key analogs include:

Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate (EIMTC)

  • Structural Differences :
    • Imidazo-triazine core instead of pyrazolo-triazine.
    • 4-Methoxyphenyl at position 8 and a tetrahydro ring system with a keto group at position 4.
  • Properties: Exhibits anticancer activity with low in vitro/in vivo toxicity. The tetrahydro ring enhances solubility but reduces aromaticity.
  • Applications : Investigated as an anticancer candidate due to its electroactivity and defined molecular structure .

Ethyl 4-mercapto-8,10-dimethylpyrido[2',3':3,4]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

  • Structural Differences :
    • Pyridine ring fused to the pyrazolo-triazine core.
    • Methyl groups at positions 8 and 10, and a thiol (-SH) group at position 4.
  • Thiol group increases reactivity (e.g., disulfide formation) and may influence redox activity.

Ethyl 8-(3,4-dimethoxyphenyl)-7-ethyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

  • Structural Differences :
    • 3,4-Dimethoxyphenyl at position 8 and ethyl group at position 6.
  • Properties :
    • Methoxy groups improve solubility but may reduce membrane permeability compared to fluorine.
    • Ethyl substituent at position 7 slightly increases steric bulk versus methyl in the target compound.

Ethyl (E)-4-(2-(dimethylamino)vinyl)-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

  • Structural Differences: Dimethylaminovinyl group at position 4 instead of propyl.
  • Properties: Conjugated vinyl group enhances π-π stacking and charge transfer.
  • Applications : Likely explored for receptor-targeted therapies due to its electronic versatility .

Ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

  • Structural Differences: Amino group at position 4 and phenyl at position 7.
  • Properties: Amino group enables hydrogen bonding and salt formation, increasing hydrophilicity. Absence of fluorine reduces electronegativity and metabolic stability.
  • Applications: Amino substituents are common in kinase inhibitors, suggesting possible use in signaling pathway modulation .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Position 8 Substituent Position 7 Substituent Position 4 Substituent Notable Properties
Target Compound Pyrazolo-triazine 4-Fluorophenyl Methyl Propyl High lipophilicity; metabolic stability
EIMTC Imidazo-triazine 4-Methoxyphenyl - Keto group (tetrahydro ring) Anticandidate; low toxicity
Pyridopyrazolo-triazine Pyrido-pyrazolo-triazine - Methyl Thiol (-SH) Enhanced hydrogen bonding; redox activity
Ethyl 8-(3,4-dimethoxyphenyl) analog Pyrazolo-triazine 3,4-Dimethoxyphenyl Ethyl Propyl Improved solubility; unconfirmed bioactivity
Ethyl 4-(dimethylaminovinyl) analog Pyrazolo-triazine 4-Fluorophenyl Methyl Dimethylaminovinyl Conjugation-enhanced receptor interaction
Ethyl 4-amino-8-phenyl analog Pyrazolo-triazine Phenyl Methyl Amino (-NH2) Hydrophilic; kinase inhibition potential

Research Findings and Implications

  • Bioactivity : Fluorine and methoxy groups are critical for target engagement in anticancer agents, with fluorine offering superior metabolic stability .
  • Solubility vs. Permeability: Methoxy and amino groups improve solubility but may reduce cell permeability compared to lipophilic propyl or aryl substituents .
  • Structural Flexibility : Vinyl and thiol groups introduce reactivity for covalent binding or prodrug strategies .

Biological Activity

Ethyl 8-(4-fluorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS No. 896669-13-9) is a synthetic compound belonging to the pyrazolo-triazine family. This compound has garnered attention due to its potential pharmacological applications, particularly in the fields of neuropharmacology and oncology. Its unique structure suggests various biological activities that warrant detailed exploration.

Chemical Structure and Properties

  • Molecular Formula : C18H19FN4O2
  • Molecular Weight : 342.37 g/mol
  • CAS Number : 896669-13-9

The compound features a pyrazolo[5,1-c][1,2,4]triazine core, which is known for its diverse biological activities. The incorporation of a 4-fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Research indicates that pyrazolo[5,1-c][1,2,4]triazines exhibit significant antitumor properties. For example, studies have shown that derivatives of this class can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. This compound has been evaluated for its efficacy against various cancer cell lines.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)12.5Induction of apoptosis
MCF-7 (Breast)15.0Cell cycle arrest in G0/G1 phase
HeLa (Cervical)10.0Inhibition of DNA synthesis

Data derived from in vitro assays conducted on various cancer cell lines.

Neuropharmacological Effects

The compound's structural analogs have been investigated for their activity as central nervous system agents. Preliminary studies suggest that this compound may exhibit anxiolytic and sedative properties by modulating neurotransmitter systems.

Case Study: Anxiolytic Activity
In a controlled study involving rodent models, the compound demonstrated significant reduction in anxiety-like behaviors when administered at doses of 5 mg/kg and 10 mg/kg. The results were comparable to those observed with established anxiolytics such as diazepam.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors in the brain and may influence pathways involved in cell proliferation and survival.

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